molecular formula C20H16F3N3O4 B3928050 1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B3928050
M. Wt: 419.4 g/mol
InChI Key: RXWZQMCFFLDIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BZP-NF and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been shown to bind to serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors, and modulate their activity. This may lead to changes in neurotransmitter release and synaptic plasticity, which could have implications for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the release of dopamine and norepinephrine in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanism by which these effects are mediated is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its potential as a tool for investigating the role of serotonin receptors in psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One area of research is to further investigate its mechanism of action and the specific serotonin receptors it interacts with. Another area of research is to explore its potential as a treatment for psychiatric disorders, particularly depression and anxiety. Additionally, future studies could investigate the safety and toxicity of this compound, as well as its potential for abuse.

Scientific Research Applications

1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in scientific research. One of the areas of research is in the field of neuroscience, where this compound has been shown to bind to serotonin receptors and modulate their activity. This has led to its investigation as a potential treatment for psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-benzofuran-2-yl-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4/c21-20(22,23)14-5-6-15(16(12-14)26(28)29)24-7-9-25(10-8-24)19(27)18-11-13-3-1-2-4-17(13)30-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWZQMCFFLDIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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